molecular formula C6H14Cl2N2O B13583701 N-[(azetidin-2-yl)methyl]acetamidedihydrochloride

N-[(azetidin-2-yl)methyl]acetamidedihydrochloride

Cat. No.: B13583701
M. Wt: 201.09 g/mol
InChI Key: LFACEAYIEZHEKS-UHFFFAOYSA-N
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Description

N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is a chemical compound with a molecular formula of C6H12N2O.2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of azetidine with acetamide under specific conditions. One common method includes the alkylation of azetidine with acetamide in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

N-[(azetidin-2-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various azetidine derivatives .

Scientific Research Applications

N-[(azetidin-2-yl)methyl]acetamide dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is unique due to its combination of the azetidine ring and acetamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-5(9)8-4-6-2-3-7-6;;/h6-7H,2-4H2,1H3,(H,8,9);2*1H

InChI Key

LFACEAYIEZHEKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN1.Cl.Cl

Origin of Product

United States

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